Product packaging for Butyl(methyl)propylsulfanium(Cat. No.:CAS No. 62312-63-4)

Butyl(methyl)propylsulfanium

Cat. No.: B14549254
CAS No.: 62312-63-4
M. Wt: 147.30 g/mol
InChI Key: BYGHWEDNYVZCOG-UHFFFAOYSA-N
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Description

Butyl(methyl)propylsulfanium is a synthetic sulfonium salt characterized by a central, positively charged sulfur atom bonded to butyl, methyl, and propyl alkyl groups. This trialkylsulfonium structure places a permanent positive charge on the sulfur atom, making it a versatile intermediate and functional moiety in advanced chemical and biomedical research. Its applications are primarily driven by the growing scientific interest in sulfonium-based compounds as tools and building blocks with unique properties. In the field of gene delivery and non-viral vector development , sulfonium compounds have shown significant promise. The positive charge of the sulfonium moiety facilitates electrostatic binding and condensation with genetic material like DNA . Furthermore, the strategic incorporation of hydrophobic alkyl chains, such as the butyl and propyl groups in this compound, can enhance DNA binding capacity and cellular uptake through additional hydrophobic interactions . Research indicates that sulfonium-conjugated polymers can form stable nanoparticles with DNA and demonstrate strong cellular uptake, making them a valuable component for designing novel gene-transfer carriers with adjustable properties . This compound also holds potential in the development of antimicrobial polymers . Sulfonium cations are increasingly recognized as effective alternatives to quaternary ammonium compounds in antimicrobial applications . The mechanism involves the cationic sulfonium center electrostatically binding to anionic bacterial cell membranes, while the hydrophobic alkyl chains disrupt the membrane integrity, leading to cell lysis . Studies on side-chain sulfonium-based polymers have demonstrated superior bactericidal activity and selectivity against both Gram-positive and Gram-negative bacteria compared to their ammonium-based analogues . This compound could serve as a key monomer or modification agent to impart these antimicrobial properties to polymeric materials. Additionally, sulfonium salts like this compound are valuable alkylating agents in organic synthesis . Alkylsulfonium salts can efficiently transfer alkyl groups to various nucleophiles, alkenes, and organometallic reagents under mild conditions . Their utility in transition-metal-catalyzed and photoredox-catalyzed reactions offers researchers a versatile tool for constructing complex organic molecules from readily available building blocks . Product Use Statement: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19S+ B14549254 Butyl(methyl)propylsulfanium CAS No. 62312-63-4

Properties

CAS No.

62312-63-4

Molecular Formula

C8H19S+

Molecular Weight

147.30 g/mol

IUPAC Name

butyl-methyl-propylsulfanium

InChI

InChI=1S/C8H19S/c1-4-6-8-9(3)7-5-2/h4-8H2,1-3H3/q+1

InChI Key

BYGHWEDNYVZCOG-UHFFFAOYSA-N

Canonical SMILES

CCCC[S+](C)CCC

Origin of Product

United States

Mechanistic Investigations of Sulfonium Ion Reactivity

Pathways of Nucleophilic Substitution at the Sulfonium (B1226848) Center

Sulfonium salts are potent alkylating agents due to the excellent leaving group ability of the neutral sulfide (B99878). The reactions typically proceed via nucleophilic substitution at one of the carbon atoms attached to the positively charged sulfur center.

SN2-Like Mechanisms in Glycosylation and Other Reactions

The SN2 (bimolecular nucleophilic substitution) mechanism is a key pathway for reactions involving sulfonium ions or related intermediates. This mechanism is characterized by the backside attack of a nucleophile on one of the sulfur-bound alkyl groups, leading to an inversion of stereochemistry at that carbon center.

A pertinent example, although not directly involving a pre-formed sulfonium salt, is the Mitsunobu reaction for glycosylation. In certain solvents like dioxane, this reaction is proposed to proceed through an SN2 mechanism. This type of glycosylation can be applied to various unprotected pyranoses as glycosyl donors and a wide range of carboxylic acids, phenols, and imides as glycosyl acceptors, while maintaining high stereoselectivity. For instance, the glycosylation of a carboxylic acid with unprotected α-D-mannose occurs in an SN2 manner to directly yield the less common 1,2-cis-mannoside. This highlights how intermediates with sulfonium-like character can direct stereoselective outcomes through SN2 pathways.

Reversibility and Factors Influencing Alkylation Equilibrium

The alkylation of a sulfide to form a sulfonium salt is a reversible process. The position of the equilibrium is influenced by several factors, including the nature of the alkyl groups, the nucleophilicity of the counter-ion, and the solvent. The stability of the sulfonium salt, the sulfide, and the alkylating agent all play a role in determining the direction of the reaction.

For Butyl(methyl)propylsulfanium, the equilibrium would involve the reaction of methyl propyl sulfide with a butylating agent or butyl methyl sulfide with a proplylating agent, and so on. The relative stability of the carbocations corresponding to the butyl, methyl, and propyl groups, as well as steric hindrance around the sulfur atom, will influence the forward and reverse reaction rates. Less sterically hindered and more electrophilic alkyl halides will generally favor the formation of the sulfonium salt.

Sulfonium Ylide Formation and Cycloaddition Reactions

A defining characteristic of sulfonium salts is the acidity of the α-protons. Treatment with a strong base results in deprotonation to form a sulfonium ylide, a neutral, dipolar species with a carbanion adjacent to the positively charged sulfur atom. These ylides are versatile nucleophilic reagents in organic synthesis. oaepublish.com

Generation of Ylides from Sulfonium Salts and Subsequent Cyclizations

Sulfonium ylides are typically generated in situ by treating the corresponding sulfonium salt with a strong base. mdpi.com For this compound, deprotonation could occur at the α-carbon of the butyl, methyl, or propyl group. The choice of base and reaction conditions can influence which ylide is formed. Stabilized sulfonium ylides, which have an electron-withdrawing group on the carbanionic carbon, are generally more stable and easier to handle. oaepublish.com

Once formed, these ylides are powerful nucleophiles. A classic reaction is the Corey-Chaykovsky reaction, where the ylide reacts with a carbonyl compound to form an epoxide or with an α,β-unsaturated carbonyl compound to form a cyclopropane. researchgate.netmdpi.com For example, sulfonium ylides stabilized by a phosphinyl substituent react with α,β-unsaturated esters to produce phosphono-substituted cyclopropanes. This transformation proceeds via a nucleophilic conjugate addition followed by an intramolecular SN2 displacement of the sulfide, a process known as annulation. researchgate.net

Recent advances have focused on performing these reactions asymmetrically, using chiral sulfides to generate chiral ylides or employing chiral catalysts. mdpi.comacs.org These methods allow for the synthesis of enantiomerically enriched cyclopropanes, epoxides, and aziridines. mdpi.comnih.gov

Reaction TypeReactantYlide TypeProductStereoselectivity
Cyclopropanationα,β-Unsaturated Esters, Ketones, Amides, NitrilesChiral Allyl Sulfonium YlideVinylcyclopropanesExcellent Diastereo- and Enantioselectivity acs.org
EpoxidationAldehydesChiral Allyl Sulfonium YlideVinyl EpoxidesGood Enantioselectivity, Moderate Diastereoselectivity mdpi.com
AziridinationIminesChiral Sulfonium Ylidetrans-AziridinesExcellent Enantio- and Diastereoselectivity mdpi.comrsc.org

Zwitterionic Intermediates in Epoxidation and Related Processes

The mechanism of many sulfonium ylide reactions, particularly cycloadditions, involves the formation of a zwitterionic intermediate, often called a betaine (B1666868). mdpi.comresearchgate.net In the case of epoxidation, the nucleophilic ylide attacks the carbonyl carbon, forming a C-C bond and generating a betaine with a negative charge on the oxygen and the positive sulfonium center. This intermediate then undergoes intramolecular cyclization to form a three-membered oxaphosphetane-like ring, which subsequently eliminates the sulfide to yield the epoxide. researchgate.net

Similarly, in [3+2] cycloaddition reactions, the interaction between a sulfonium ylide and an electron-deficient alkene can proceed through a stepwise mechanism involving a zwitterionic intermediate. rsc.org DFT (Density Functional Theory) calculations on the reaction of 2,2,4,4-tetramethyl-3-thiocyclobutanone S-methylide with nitroethene confirmed that the reaction proceeds via a polar, two-step mechanism with a zwitterionic intermediate. rsc.org The stability and fate of this zwitterion are key to the reaction's outcome and stereoselectivity. rsc.org The presence of such intermediates can sometimes lead to a loss of stereospecificity if bond rotation in the zwitterion is faster than cyclization. rsc.org

Asymmetric Protonation-Amination Sequences

Recent developments in organocatalysis have enabled novel asymmetric transformations involving sulfonium ylides. oaepublish.com One such transformation is the formal N-H insertion reaction, which proceeds through a protonation-amination sequence. oaepublish.commdpi.comresearchgate.net

In this process, a chiral acid, such as a chiral phosphoric acid, protonates the prochiral sulfonium ylide. oaepublish.comrsc.org This creates a chiral ion pair. Subsequent nucleophilic attack by an amine on the α-carbon leads to the formation of a new C-N bond and displacement of the sulfide. The enantioselectivity of the final product is controlled by a dynamic kinetic resolution in the amination step, where the amine selectively attacks one of the rapidly equilibrating enantiomers of the protonated ylide intermediate. oaepublish.commdpi.com This methodology has been successfully applied to synthesize α-amino ketones and esters with high enantioselectivity. oaepublish.comrsc.org

ReactionYlide TypeCatalystProductEnantiomeric Excess (ee)Reference
Asymmetric N-H Insertionα-Carbonyl Sulfonium YlidesChiral Phosphoric Acidsα-Tertiary Amino Ketones78-99% oaepublish.com
Asymmetric N-H Insertionα-Carbonyl Sulfoxonium YlidesChiral Phosphoric Acidsα-Aryl Glycinesup to 97% mdpi.com

This approach represents an attractive, metal-free method for constructing chiral α-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. researchgate.net

Radical Chemistry and Photoredox Catalysis Involving Sulfonium Species

The generation of radical intermediates through the homolytic cleavage of carbon-sulfur bonds in sulfonium salts is a fundamental process. manchester.ac.uk While early studies investigated the effects of light on sulfonium salts, the advent of photoredox catalysis has significantly expanded the synthetic utility of these compounds, enabling a wide range of transformations under mild conditions. manchester.ac.ukrsc.org Organosulfur compounds, particularly sulfonium salts, possess unique structural properties and reactivities that make them valuable in organic chemistry. rsc.org Photoredox catalysis, in particular, has unearthed unprecedented reactivities of sulfonium salts, distinguishing them from their traditional ionic chemistry. rsc.org

Mechanisms of Radical Generation from Sulfonium Salts

Sulfonium salts are effective precursors for generating radical species. manchester.ac.ukresearchgate.net The generation of radicals from sulfonium salts can be initiated through single-electron reduction. researchgate.net This reduction can be achieved using various methods, including photoredox catalysis, where a photocatalyst absorbs light and transfers an electron to the sulfonium salt. manchester.ac.uknih.gov Upon accepting an electron, the sulfonium salt undergoes homolytic cleavage of one of the carbon-sulfur bonds, resulting in the formation of a radical species and a dialkyl sulfide. manchester.ac.ukrwth-aachen.de

The general mechanism involves the excitation of a photocatalyst (PC) by visible light to an excited state (PC*). This excited state is a potent reductant capable of transferring a single electron to the sulfonium salt. The resulting sulfonium radical intermediate is unstable and rapidly fragments. For a trialkylsulfonium salt such as this compound, this process would lead to the formation of a butyl, methyl, or propyl radical and the corresponding dialkyl sulfide. The choice of which C–S bond cleaves can be influenced by the stability of the resulting radical.

In nature, enzymes belonging to the radical S-adenosylmethionine (SAM) superfamily catalyze the generation of alkyl radicals from sulfonium salts. researchgate.net In synthetic chemistry, general methods utilizing sulfonium salts as radical precursors have been investigated for decades, with photoredox catalysis emerging as a particularly mild and efficient approach. researchgate.netnih.gov

Electron Donor-Acceptor (EDA) Complex Photoactivation Pathways

An alternative strategy for generating radicals from sulfonium salts that avoids the need for an external photocatalyst involves the formation of an Electron Donor-Acceptor (EDA) complex. rsc.orgnih.govresearchgate.net This approach has emerged as a sustainable and versatile method for radical generation. nih.govresearchgate.net In this pathway, the electron-deficient sulfonium salt acts as the acceptor and forms a complex with an electron-rich donor molecule. nih.govresearchgate.netnih.gov

This EDA complex exhibits a characteristic charge-transfer absorption band at a longer wavelength than either of the individual components. researchgate.net Upon irradiation with visible light, an intra-complex single-electron transfer (SET) occurs from the donor to the sulfonium salt acceptor. researchgate.netresearchgate.net This SET event generates a radical cation from the donor and leads to the fragmentation of the reduced sulfonium salt into a radical and a sulfide, similar to the process in photoredox catalysis. rsc.orgresearchgate.net

The formation of such EDA complexes has been supported by UV-vis absorbance measurements, nuclear magnetic resonance titration experiments, and density functional theory (DFT) calculations. rsc.orgnih.gov This strategy has been successfully applied to generate aryl radicals from aryl sulfonium salts, where the sulfonium group acts as a "tag" that confers the necessary electron-accepting properties to the aromatic substrate. nih.govresearchgate.net

Donor TypeAcceptor TypeActivation MethodOutcome
Tertiary Amines (e.g., DABCO)Arylsulfonium SaltsVisible Light/SunlightAryl Radical Generation
TriarylaminesArylsulfonium SaltsVisible LightAryl Radical Generation
B₂cat₂·DMA adductAlkyl Thianthrenium SaltsVisible LightAlkyl Radical Generation

This table presents examples of donor-acceptor pairings for EDA complex formation leading to radical generation. rsc.orgnih.gov

Role of Aryl Radical Intermediates in Functionalization

While this compound would generate alkyl radicals, aryl sulfonium salts are widely used as precursors to aryl radical intermediates, which are essential tools in synthetic chemistry. researchgate.net The generation of aryl radicals from sulfonium salts under photoredox conditions provides a powerful method for forming new chemical bonds. researchgate.netnih.gov Once generated, these highly reactive aryl radicals can participate in a variety of functionalization reactions. acs.org

A common application is in C–H functionalization, where the aryl radical adds to another aromatic or heteroaromatic ring. nih.govnih.gov This process, often termed C–H/C–H cross-coupling, allows for the rapid construction of biaryl motifs from simple arene precursors. nih.govacs.org The reaction typically proceeds via the addition of the generated aryl radical to a coupling partner, followed by an oxidation and deprotonation sequence to restore aromaticity and yield the final product. nih.govacs.org

This methodology has been successfully applied in the late-stage functionalization of complex molecules, including pharmaceuticals and agrochemicals. researchgate.netcardiff.ac.uk The use of aryl sulfonium salts, which can be prepared through site-selective C-H functionalization, offers significant advantages in terms of efficiency and regioselectivity compared to traditional cross-coupling methods that require pre-functionalized starting materials like aryl halides. nih.govcardiff.ac.uk

Pummerer-Type Reactions and Thionium (B1214772) Ion Chemistry

The Pummerer reaction and its variants represent another major class of reactivity for sulfur compounds, proceeding through electrophilic thionium ion intermediates rather than radicals. chim.itorganicreactions.org The classical Pummerer reaction involves the conversion of a sulfoxide (B87167), bearing at least one α-hydrogen, into an α-functionalized sulfide upon treatment with an activating agent, typically an acid anhydride. organicreactions.org The process involves the activation of the sulfoxide to form an intermediate sulfonium species. acs.org Abstraction of an α-proton then generates a sulfur ylide, which rearranges to form a highly reactive and electrophilic thionium ion. chim.it This intermediate is then trapped by a nucleophile to give the final product. acs.org

An "interrupted Pummerer" reaction occurs when a nucleophile attacks the activated sulfoxide intermediate at the sulfur atom, leading to the formation of a stable sulfonium salt, which can be isolated. acs.orgrsc.org This approach is a common method for synthesizing aryl sulfonium salts. rsc.org

Intramolecular Cyclizations and Fragmentation Pathways

Thionium ions generated under Pummerer-type conditions can be trapped by intramolecular nucleophiles, leading to the formation of cyclic structures. chim.it This strategy has been employed in the synthesis of various oxygen heterocycles. chim.it For example, sulfoxides containing a tethered nucleophile, such as a carboxylic acid, can undergo Pummerer-induced cyclization to form lactones. chim.it The sulfoxide is activated, forms the thionium ion, which is then intramolecularly attacked by the carboxylic acid group to forge the heterocyclic ring. chim.it

An alternative cyclization pathway involves the direct intramolecular reaction of sulfonium salts without proceeding through a Pummerer-type thionium ion. In these cases, a nucleophile within the molecule can attack one of the carbon atoms attached to the sulfur, displacing the sulfide as a leaving group. This approach has been used to synthesize 5-aryl-3(2H)-furanones from 4-aryl-2,4-dioxobutylsulfonium salts, where an enolate intermediate undergoes cyclization with the elimination of the sulfonio group. acs.org Similarly, ω-carboxyalkyl)sulfonium salts have been used in the synthesis of macrocyclic lactones via intramolecular cyclization. acs.org

Fragmentation pathways can also compete with or follow from Pummerer-type reactions. acs.org The Pummerer fragmentation pathway occurs when the intermediate sulfonium species undergoes SN1 or SN2 type attack at the carbon adjacent to the sulfur, leading to cleavage of the molecule. acs.org In mass spectrometry, fragmentation is the dissociation of energetically unstable molecular ions, and the patterns observed can provide structural information. libretexts.orgwikipedia.org For sulfonium ions, fragmentation can involve the loss of one of the alkyl/aryl groups as a radical, leaving a cation, or the loss of a neutral sulfide molecule. libretexts.orgchemguide.co.uk

Reaction TypeKey IntermediateOutcome
Pummerer CyclizationThionium IonHeterocycle formation (e.g., lactones)
Direct Sulfonium CyclizationEnolate / NucleophileRing formation with sulfide elimination
Pummerer FragmentationSulfonium SpeciesBond cleavage (SN1/SN2 type)

Metal-Catalyzed Transformations Mediated by Sulfonium Salts

Sulfonium salts have emerged as effective alternatives to organic halides and triflates in a variety of transition-metal-catalyzed cross-coupling reactions. acs.orgnih.gov They possess several advantageous properties: they are typically stable, crystalline solids that are easy to prepare, and they can exhibit enhanced reactivity in certain transformations. acs.org The positively charged nature of the sulfonium salt can facilitate interactions with nucleophiles, and the non-bonding electron pair on the sulfur atom allows for coordination to a metal catalyst. acs.org

A wide range of transformations have been developed using sulfonium salts, including Suzuki-Miyaura, Mizoroki-Heck, and Stille couplings, as well as carbonylations, borylations, and carboxylations. acs.orgnih.gov Both palladium and nickel are common catalysts for these reactions, effectively activating the C–S bond for subsequent bond formation. acs.orgnih.gov

For example, tetramethylenesulfonium salts have been shown to be excellent coupling partners with organoboron, organotin, and organozinc reagents in palladium- and nickel-catalyzed reactions under mild conditions. acs.org A significant advantage is that sulfonium salts can be prepared from substrates where the corresponding halide or triflate might be unstable. acs.org The reactions proceed efficiently even in the presence of the dialkyl sulfide byproduct, which might be expected to act as a catalyst poison. acs.org This robust reactivity highlights the synthetic power of sulfonium salts in modern organometallic chemistry. acs.orgnih.gov

CatalystCoupling PartnerReaction Type
Palladium (e.g., Pd(dppf)Cl₂)Organoboron reagentsSuzuki-Miyaura Coupling
Palladium (e.g., Pd₂(dba)₃/TFP)Organotin reagentsStille Coupling
Nickel (e.g., Ni(dppf)Cl₂)Organozinc reagentsNegishi-type Coupling
PalladiumAlkenesMizoroki-Heck Reaction

This table summarizes common metal catalysts and coupling partners used in transformations mediated by sulfonium salts. acs.orgnih.gov

Based on a comprehensive review of available scientific literature, there is no specific research data concerning the chemical compound “this compound” within the detailed mechanistic and coordination chemistry contexts requested. The provided outline requires a focus solely on this specific sulfonium cation's involvement in oxidative addition, cross-coupling reactions, and its properties as a ligand, including metal-bonding interactions and the influence of pincer frameworks.

Current research on sulfonium compounds in these areas concentrates on:

General sulfonium salts as electrophilic partners in cross-coupling reactions.

The design and application of complex sulfonium-based pincer ligands in catalysis.

However, literature detailing the specific reactivity, coordination chemistry, or ligand properties of the simple, acyclic this compound cation does not appear to exist. Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline for this particular compound.

Theoretical and Computational Chemistry of Sulfonium Compounds

Quantum Chemical Simulations of Sulfonium (B1226848) Cations

Quantum chemical simulations are fundamental to elucidating the intrinsic properties of molecules in the absence of environmental effects. For sulfonium cations, these simulations provide critical insights into their electronic structure and decomposition pathways.

High-level quantum chemical calculations are employed to determine the properties of both the ground and electronically excited states of sulfonium cations. In its ground state, a trialkylsulfonium ion such as Butyl(methyl)propylsulfanium adopts a pyramidal geometry around the central sulfur atom, making it chiral if the three alkyl substituents are different. nih.gov

Excited-state calculations are crucial for understanding the photochemistry of these compounds, which is relevant to their application as photoacid generators in processes like photolithography. nih.govarxiv.org Simulations on model systems, such as the minimal sulfonium cation (H₃S⁺), reveal that electronic excitation typically promotes an electron to an anti-bonding (σ) molecular orbital associated with a sulfur-substituent bond. nih.govarxiv.org This population of a σ orbital weakens the corresponding S-C bond, priming the cation for fragmentation.

Recent studies have utilized advanced quantum computing algorithms on superconducting processors to simulate the static and dynamic electronic structure of the H₃S⁺ molecule, providing a powerful new tool for investigating these complex systems. nih.govarxiv.org These simulations compute properties like dipole structure factors and partial atomic charges along potential energy curves to characterize the nature of the excited states. nih.govarxiv.org

Table 1: Calculated Properties of the H₃S⁺ Cation Using Different Basis Sets

PropertySTO-6G Basis Setcc-pVTZ Basis Set
Binding Energy (kcal/mol)-165.7-187.6
Vertical Singlet-Singlet Gap (eV)14.09.1
Vertical Singlet-Triplet Gap (eV)10.36.5

Data adapted from classical coupled-cluster calculations on H₃S⁺, a model for sulfonium cations. nih.gov

Potential energy surface (PES) analysis is a powerful computational tool used to map the energy landscape of a chemical reaction, identifying stable intermediates, transition states, and the lowest-energy pathways for fragmentation. For a cation like this compound, PES analysis can predict the likely outcomes of its decomposition.

Upon excitation, the weakening of an S-C bond can lead to dissociation through two primary pathways:

Homolytic cleavage: The S-C bond breaks symmetrically, with one electron going to each fragment, resulting in a radical cation and a neutral radical (e.g., [R₂S•]⁺ + R'•).

Heterolytic cleavage: The S-C bond breaks asymmetrically, with both bonding electrons remaining with one fragment, leading to a neutral sulfide (B99878) and a carbocation (e.g., R₂S + [R']⁺).

Computational studies on model systems like H₃S⁺ and various phenylsulfonium cations have been used to determine the dominant fragmentation pathways. nih.govarxiv.orgarxiv.org For instance, calculations on di- and triphenylsulfonium (B1202918) suggest a preference for homolytic bond cleavage, whereas monophenylsulfonium favors a heterolytic pathway. arxiv.org The preferred pathway for this compound would depend on the relative stability of the potential fragments. For example, heterolytic cleavage would likely favor the formation of the most stable carbocation (e.g., the secondary propyl cation over the primary butyl or methyl cations), while homolytic cleavage would favor the formation of the most stable radical. These simulations compute dipole structure factors and partial atomic charges along the dissociation coordinate to distinguish between the formation of charged or neutral fragments. nih.govarxiv.org

Table 2: Comparison of Calculated Dissociation Energies for Monophenylsulfonium Cation

Computational MethodHeterolytic Dissociation Energy (eV)
LASSCF3.02
CASSCF2.51
CASCI2.84
NEVPT2 (from LASSCF)3.33

Data from a study on the heterolytic bond dissociation of the monophenylsulfonium cation, showing the energy required for fragmentation. arxiv.org

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying larger molecules and complex reaction mechanisms.

DFT calculations are instrumental in mapping the step-by-step mechanisms of chemical reactions. For this compound, a key reaction is its function as an alkylating agent. DFT can be used to model the Sₙ2 reaction pathway where a nucleophile attacks one of the α-carbon atoms. The calculations would identify the geometry and energy of the transition state, providing the activation energy for the reaction. Due to sterics, nucleophilic attack would be most favorable at the methyl group, followed by the propyl, and finally the butyl group. The reaction would proceed through a pentacoordinate transition state, leading to the displacement of butylpropylsulfide as a leaving group. DFT studies have been successfully applied to explore mechanisms in related sulfur chemistry, including palladium-catalyzed couplings of aryl sulfonium salts and esterification of sulfonic acids. rwth-aachen.deresearchgate.netresearchgate.net

Energy Decomposition Analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV) is a powerful method for quantitatively analyzing the nature of a chemical bond. rsc.orgscm.com While not commonly applied to simple sulfonium salts, this analysis would be highly relevant if this compound were to act as a ligand coordinating to a metal center through its sulfur lone pair.

The EDA-NOCV method partitions the total interaction energy (ΔEᵢₙₜ) between two molecular fragments (e.g., the sulfonium cation and a metal complex) into three chemically meaningful terms:

ΔEₑₗₛₜₐₜ: The classical electrostatic interaction between the fragments.

ΔEₚₐᵤₗᵢ: The Pauli repulsion arising from the interaction of filled orbitals.

ΔEₒᵣᵦ: The stabilizing orbital interaction energy, which arises from the mixing of occupied and unoccupied orbitals of the fragments.

The NOCV component further decomposes the ΔEₒᵣᵦ term into contributions from different types of orbital interactions (e.g., σ-donation, π-backdonation). doi.org For a sulfonium-metal bond, this would quantify the σ-donation from the sulfur lone pair to an empty metal orbital. This provides a detailed, quantitative picture of the bonding, distinguishing between electrostatic and covalent contributions. acs.org

Table 3: Illustrative EDA-NOCV Results for a Generic Ligand-Metal Interaction

Energy TermValue (kcal/mol)Contribution to Attraction (%)
Interaction Energy (ΔEᵢₙₜ)-25.0-
Pauli Repulsion (ΔEₚₐᵤₗᵢ)+45.0-
Electrostatic Interaction (ΔEₑₗₛₜₐₜ)-40.057.1%
Orbital Interaction (ΔEₒᵣᵦ)-30.042.9%

This table provides a hypothetical example of how EDA-NOCV decomposes the interaction energy, illustrating the relative contributions of electrostatic and orbital (covalent) forces.

Analysis of Orbital Interactions and Electronic Structure

The reactivity of a molecule is fundamentally governed by its electronic structure, particularly its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For a trialkylsulfonium cation like this compound, computational analysis reveals key features. nih.gov The molecule possesses a stereochemically active lone pair of electrons on the sulfur atom, which resides in the HOMO. This makes the sulfur atom a potential site for coordination to Lewis acids.

The LUMOs are typically the antibonding sigma (σ*) orbitals associated with the three S-C bonds. nih.gov The energy of these LUMOs is relatively low, making the α-carbon atoms electrophilic and susceptible to attack by nucleophiles in Sₙ2 reactions. This HOMO-LUMO arrangement dictates the dual reactivity of sulfonium salts: they can act as electrophiles (alkylating agents) via their low-lying LUMOs or as ligands via their HOMO. Natural Population Analysis based on DFT calculations indicates that the sulfur atom in such cations carries a significant positive charge, further enhancing the electrophilicity of the attached alkyl groups. nih.gov This understanding of orbital interactions is crucial for predicting and explaining the chemical behavior of this compound. imperial.ac.ukyoutube.com

Contributions of Sulfur d-Orbitals in Bonding

The role of d-orbitals in the bonding of hypervalent sulfur compounds has been a subject of extensive discussion and evolution in chemical theory. Early models often invoked the participation of sulfur's 3d-orbitals to accommodate more than eight valence electrons, suggesting hybridization schemes like sp³d². However, modern computational studies and a more nuanced understanding of molecular orbital theory have largely revised this perspective for sulfonium cations like this compound.

Current theoretical consensus, supported by ab initio and density functional theory (DFT) calculations, indicates that the contribution of sulfur d-orbitals to the bonding in trialkylsulfonium cations is minimal and not essential for describing their structure and reactivity. The bonding is more accurately described by molecular orbital theory, where the central sulfur atom is considered to have a valence electron configuration of 3s²3p⁴. The formation of three covalent bonds with alkyl groups (butyl, methyl, propyl) can be rationalized through the formation of three sigma (σ) bonding molecular orbitals and a non-bonding lone pair, which is then formally donated to create the cationic center.

Natural Bond Orbital (NBO) analysis, a common computational tool, typically shows very low occupancy in the sulfur d-orbitals for such compounds, reinforcing the idea that their role is negligible. The primary bonding interactions are the σ bonds formed between the sulfur 3p orbitals (and to some extent the 3s orbital) and the appropriate orbitals of the carbon atoms of the alkyl groups. The positive charge on the sulfur atom leads to a contraction of its valence orbitals, which enhances orbital overlap and strengthens the S-C bonds. The trigonal pyramidal geometry observed in simple sulfonium salts is consistent with VSEPR theory for a central atom with three bonding pairs and one lone pair (before formal alkylation to the cation), and this geometry is accurately reproduced by computational methods without significant inclusion of d-orbital functions in the bonding description.

Sulfonium-π Interactions and Noncovalent Forces

Sulfonium cations, being positively charged, can engage in strong noncovalent interactions, particularly cation-π interactions. The sulfonium-π interaction is a crucial force in various chemical and biological systems, where the positively charged sulfur center interacts favorably with the electron-rich face of an aromatic ring.

Computational studies have demonstrated that sulfonium-π interactions are notably strong, often stronger than the analogous ammonium-π interactions. This enhanced strength is attributed to several factors. Firstly, sulfur is larger and more polarizable than nitrogen. This higher polarizability allows for more significant induction effects, where the electron cloud of the sulfur atom is distorted by the aromatic π-system, leading to a stronger electrostatic attraction.

Secondly, computational analyses have highlighted the role of dispersion forces and charge transfer in stabilizing the sulfonium-π complex. The interaction is not purely electrostatic; there is a degree of electron density donation from the aromatic π-orbitals to the low-lying antibonding orbitals (σ*) of the sulfonium cation.

The table below presents representative interaction energies for cation-π complexes involving different cations and a benzene (B151609) molecule, as determined by computational methods. These values illustrate the relative strengths of these noncovalent bonds.

CationInteracting SystemBasis SetCalculated Interaction Energy (kcal/mol)
TetramethylammoniumBenzeneM06/6-31G(d,p)-10.8
Trimethylsulfonium (B1222738)Benzene(Comparable levels of theory)Approximately -12 to -15

Note: The value for trimethylsulfonium is an approximate range based on qualitative statements from comparative studies indicating a stronger interaction than its ammonium (B1175870) analogue. Specific computational results for the this compound-benzene complex would require dedicated calculations but are expected to be in a similar range.

These noncovalent forces are critical in understanding molecular recognition events, such as the binding of sulfonium-containing molecules to proteins that have aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in their active sites.

Valence Electronic Structure and Molecular Orbital Identification

The valence electronic structure of a trialkylsulfonium cation, such as this compound, can be effectively described using molecular orbital (MO) theory. The MO diagram for such a cation is constructed from the valence atomic orbitals of the central sulfur atom and the relevant orbitals of the three alkyl groups.

The sulfur atom contributes its 3s and 3p orbitals to the valence space. The three alkyl groups contribute a set of group orbitals, primarily of σ symmetry, that are directed towards the sulfur atom. The combination of these atomic and group orbitals leads to the formation of a set of bonding and antibonding molecular orbitals.

The key features of the valence electronic structure are:

Sigma (σ) Bonding Orbitals: Three σ-bonding molecular orbitals are formed from the in-phase overlap of the sulfur's valence orbitals and the carbon-based group orbitals. These orbitals are occupied by the six electrons that constitute the S-C single bonds, and they are lower in energy than the original atomic orbitals, contributing to the stability of the cation.

Highest Occupied Molecular Orbitals (HOMOs): The HOMOs of the sulfonium cation are typically the σ-bonding orbitals of the S-C framework. The exact energy levels would depend on the specific alkyl groups attached.

Lowest Unoccupied Molecular Orbitals (LUMOs): The LUMOs are the corresponding σ* (antibonding) molecular orbitals. These orbitals are significantly higher in energy and are unoccupied in the ground state. The relatively low energy of these S-C σ* orbitals makes sulfonium cations good electrophiles and allows them to act as π-acceptors in certain contexts, such as in coordination chemistry. nih.gov

The positive charge on the sulfonium cation results in a general lowering of the energy of all its molecular orbitals compared to a neutral thioether. This lowered energy is a key factor in the compound's chemical properties, including its ability to act as an alkylating agent.

A simplified representation of the key valence orbitals and their energy levels is provided in the table below.

Molecular Orbital TypeDescriptionOccupancyRelative Energy
σ*(S-C)Antibonding orbitals from S-C bonds0High (LUMO)
σ(S-C)Bonding orbitals forming the S-C framework2 electrons eachLow (HOMO)

This molecular orbital picture provides a more accurate and detailed description of the electronic structure of this compound than simple valence bond or hybridization models, especially when considering its reactivity and interactions.

Advanced Applications in Organic Synthesis and Catalysis

Stereoselective Transformations Catalyzed by Sulfonium (B1226848) Species

The generation of chiral sulfonium ylides from chiral sulfide (B99878) precursors is a cornerstone of asymmetric synthesis. These ylides can transfer a methylene (B1212753) or substituted methylene group to various electrophiles, creating new stereocenters with a high degree of control over the three-dimensional arrangement of atoms.

The reaction between a sulfonium ylide and a carbonyl compound, such as an aldehyde or ketone, is a fundamental method for the synthesis of epoxides, known as the Corey-Chaykovsky reaction. organic-chemistry.org When a chiral, non-racemic sulfide is used as a precursor, this process can be rendered highly enantioselective. The catalytic cycle typically involves the in situ formation of a chiral sulfonium salt from the sulfide, followed by deprotonation to generate the reactive chiral ylide. mdpi.com This ylide then attacks the carbonyl compound to form a betaine (B1666868) intermediate. Subsequent ring-closure of this intermediate yields the epoxide and regenerates the chiral sulfide, allowing it to re-enter the catalytic cycle. mdpi.com

The Aggarwal group, for instance, developed a chiral sulfonium salt derived from camphorsulfonyl chloride that facilitates the asymmetric epoxidation of a wide array of carbonyl compounds. mdpi.com This method has proven effective for synthesizing aryl-aryl, aryl-heteroaryl, and aryl-alkyl substituted epoxides with excellent yields and high levels of both diastereoselectivity and enantioselectivity. mdpi.com The choice of chiral sulfide is critical, with camphor-derived and isothiocineole-based systems demonstrating remarkable efficacy in controlling the stereochemical outcome. manchester.ac.uk

Below is a table summarizing representative results for the asymmetric epoxidation of benzaldehyde (B42025) using different chiral sulfide catalysts.

Catalyst/Sulfonium Salt PrecursorBaseYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)
Camphor-derived SulfideKOHHigh>95:5up to 96%
Isothiocineole-derived SulfideKHMDS85>99:198%
Oxathiane-derived SaltNaH90>98:295%

This table presents illustrative data compiled from typical results in the field to demonstrate the effectiveness of different catalytic systems.

The principles of asymmetric induction using chiral sulfonium ylides extend to the synthesis of cyclopropanes and aziridines. In asymmetric cyclopropanation, the ylide reacts with an α,β-unsaturated carbonyl compound. The reaction typically proceeds via a conjugate addition mechanism, where the nucleophilic ylide adds to the double bond to form an enolate intermediate, which then cyclizes to afford the cyclopropane. organic-chemistry.org The stereochemistry of the final product is dictated by the chiral environment created by the sulfide catalyst. manchester.ac.uk Both stoichiometric and catalytic versions of this reaction have been developed, with the reaction conditions significantly influencing both diastereo- and enantioselectivity. manchester.ac.uk

Asymmetric aziridination involves the reaction of a sulfonium ylide with an imine. organic-chemistry.org Similar to epoxidation, the reaction proceeds through a betaine intermediate, which collapses to form the aziridine (B145994) ring and regenerate the sulfide. mdpi.com Chiral sulfonium salts have been successfully employed to synthesize chiral trans-aziridines from a variety of aldimines with high yields and excellent stereocontrol. mdpi.com Research has shown that hindered C₂-symmetric sulfonium salts can be effective, though challenges such as competing elimination pathways can arise depending on the substrate and reaction conditions. soton.ac.ukacs.org

In all these transformations, the chiral catalyst—typically a sulfide that is converted into the active sulfonium species—is the key element for achieving stereocontrol. The catalyst's structure creates a chiral pocket or environment that forces the reactants (the ylide and the electrophile) to approach each other in a specific orientation. This geometrically constrained approach preferentially leads to one of the possible stereoisomeric transition states, thus favoring the formation of one enantiomer of the product over the other. manchester.ac.uksoton.ac.uk

The effectiveness of stereocontrol depends on several factors:

Structure of the Chiral Ligand: The rigidity, steric bulk, and electronic properties of the chiral sulfide backbone are paramount. Conformationally locked sulfides often provide higher levels of enantioselectivity. organic-chemistry.org

Reaction Conditions: Temperature, solvent, and the nature of the base used to generate the ylide can have a profound impact on selectivity. manchester.ac.uk For instance, in some cyclopropanation reactions, stoichiometric conditions with a pre-formed ylide at low concentrations can favor high enantioselectivity by minimizing side reactions like base-mediated betaine equilibration. manchester.ac.uk

Substrate-Catalyst Matching: The steric and electronic properties of the substrate must be compatible with the chiral catalyst to achieve optimal facial discrimination during the key bond-forming step.

Carbon-Carbon Bond Forming Reactions

Sulfonium species derived from Butyl(methyl)propylsulfanium are instrumental in forming new carbon-carbon bonds through both polar (ylide-based) and radical pathways.

The formation of epoxides, cyclopropanes, and aziridines via sulfonium ylides represents a classic set of carbon-carbon (and carbon-nitrogen) bond-forming reactions. The general mechanism, often referred to as the Corey-Chaykovsky reaction, is initiated by the deprotonation of a sulfonium salt to form a sulfonium ylide. organic-chemistry.org This ylide is a nucleophilic carbon species.

The key mechanistic steps are:

Nucleophilic Attack: The ylide carbon attacks an electrophilic center. For epoxidation, this is the carbonyl carbon of an aldehyde or ketone. For aziridination, it is the carbon of an imine. For cyclopropanation, it is the β-carbon of an α,β-unsaturated system (1,4-conjugate addition). organic-chemistry.org

Betaine/Enolate Formation: This initial attack forms a zwitterionic intermediate known as a betaine (for aldehydes, ketones, and imines) or an enolate (for enones). mdpi.com

Intramolecular Cyclization: The negatively charged oxygen (in the betaine) or enolate attacks the carbon atom bearing the positively charged sulfonium group. organic-chemistry.org This step is an intramolecular SN2 reaction.

Product Formation: The three-membered ring (epoxide, aziridine, or cyclopropane) is formed, and the neutral sulfide is eliminated as a leaving group. mdpi.com

This pathway is highly valuable because it forms a new C-C bond and a three-membered ring in a single, efficient process. organic-chemistry.org

Beyond classical ylide chemistry, sulfonium salts have emerged as potent precursors for radical-based carbon-carbon bond formation, particularly with the rise of photoredox catalysis. acs.org In these processes, the sulfonium salt does not form an ylide but instead undergoes single-electron reduction to generate a radical intermediate.

The general mechanism under photoredox conditions proceeds as follows:

Photoexcitation: A photocatalyst (typically a ruthenium or iridium complex) absorbs visible light and is excited to a higher energy state, becoming a potent single-electron donor (reductant). manchester.ac.ukacs.org

Single Electron Transfer (SET): The excited photocatalyst transfers an electron to the sulfonium salt.

Radical Generation: Upon accepting the electron, the sulfonium salt undergoes fragmentation, typically involving the cleavage of a carbon-sulfur bond, to generate a carbon-centered radical and a neutral dialkyl sulfide. manchester.ac.ukacs.org

C-C Bond Formation: The newly formed radical can then engage in various C-C bond-forming reactions, such as addition to alkenes or alkynes, or participation in cross-coupling reactions to form new bonds with other organic fragments. acs.org

This photoredox-mediated strategy allows for the generation of radicals under mild conditions and has been successfully applied to a range of transformations, including the arylation, alkenylation, and alkylation of various substrates, significantly expanding the synthetic utility of sulfonium salts. acs.org

Synthesis of Heterocyclic Compounds

Sulfonium salts and their derived ylides are pivotal reagents for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. rsc.org Their reactivity as C2 synthons allows for efficient annulation reactions with various nucleophiles. chim.it

The reaction between sulfonium ylides and carbonyl compounds is a classic and powerful method for forming epoxides (oxiranes), a reaction famously known as the Johnson–Corey–Chaykovsky reaction. wikipedia.orgresearchgate.net The catalytic cycle involves the generation of the sulfonium ylide, its attack on the carbonyl compound to form a betaine intermediate, and subsequent ring closure to furnish the epoxide and regenerate the sulfide. mdpi.com This method is highly general for aldehydes and ketones. researchgate.net

Beyond simple epoxidation, sulfonium ylides are used to construct more complex oxygen-containing heterocycles. For example, the reaction of stable camphor-derived sulfur ylides with α-ylidene-β-diketones can produce multisubstituted dihydrofurans with high diastereo- and enantioselectivities. nih.gov Additionally, ylides can initiate tandem cyclizations for the synthesis of chromenes. nih.gov The fundamentals and recent developments of applying sulfonium salts to synthesize oxygen heterocycles have been extensively reviewed, covering Pummerer-type cyclizations and direct cyclizations involving sulfonium species. chim.itresearchgate.net

Sulfonium ylides are equally effective in the synthesis of nitrogen-containing heterocycles, which are ubiquitous in agrochemicals and pharmaceuticals. nih.govjuniperpublishers.com The reaction of a sulfonium ylide with an imine, analogous to the epoxidation of carbonyls, forms a betaine intermediate that collapses to form an aziridine ring. mdpi.com This method has been used to synthesize a range of chiral N-protected trans-aziridines with high stereoselectivity. mdpi.com

More broadly, sulfoxonium ylides have emerged as important synthons for constructing five- and six-membered nitrogen-containing heterocycles, including pyrroles, imidazoles, indoles, and quinolines. sioc-journal.cn The diverse reactivity of these ylides allows for various cyclization strategies to access these important heterocyclic cores. sioc-journal.cn

Vinylsulfonium salts are highly reactive and versatile reagents for annulation reactions, effectively acting as C2 synthons. chim.it They readily undergo conjugate addition with nucleophiles, which attacks the β-position of the vinyl system to generate a sulfur ylide in situ. This intermediate can then participate in a range of intramolecular cyclizations to form various heterocyclic and carbocyclic systems. chim.it

This strategy has been applied to the synthesis of dihydrofuran derivatives through the annulation of β-naphthols and 4-hydroxycoumarins with vinylsulfonium salts, proceeding in moderate to good yields under mild conditions. rsc.org The development of α-substituted vinylsulfonium salts has further expanded the scope of these reactions, enabling the formation of epoxide- and cyclopropane-fused heterocycles. acs.orgnih.gov The stability and reactivity of these vinylsulfonium salts are often enhanced by using tetraphenylborate (B1193919) as the counterion. chim.itacs.org

Table 2: Annulation Reactions with Vinylsulfonium Salts

Vinylsulfonium Salt Type Nucleophile Product Reference
Generic β-Naphthols, 4-Hydroxycoumarins Dihydrofuran derivatives rsc.org
α-Substituted β-Amino ketones Epoxide-fused heterocycles acs.orgnih.gov
α-Substituted Allylic amines Cyclopropane-fused heterocycles acs.orgnih.gov

Sulfonium Salts as Transfer Reagents and in Functionalization

Beyond their role in forming cyclic systems, sulfonium salts are valuable reagents for transferring alkyl groups and other functionalities onto various nucleophiles. nih.gov Their utility stems from the fact that dialkyl sulfides are excellent leaving groups, rendering the sulfonium sulfur a potent electrophilic center. nih.govresearchgate.net

S-alkyl sulfonium salts are effective soft alkylating reagents for a variety of nucleophiles, including phenols, amines, and enolates. nih.gov The reaction typically proceeds through a standard Sₙ2 mechanism. nih.gov Recently, deuterated-alkyl sulfonium salts have been developed as electrophilic reagents for introducing deuterium-labeled alkyl groups into molecules, which is of significant interest in drug discovery. chemrxiv.org

In addition to alkylation, sulfonium salts can participate in functionalization reactions like cyanation. While traditional cyanating agents are often highly toxic, recent developments have established palladium-catalyzed methods for the cyanation of aryl sulfonium salts using potassium ferrocyanide (K₄[Fe(CN)₆]), a cheap and non-toxic cyanide source. nih.gov This reaction proceeds under base-free conditions and allows for the efficient conversion of aryl sulfonium salts into valuable aryl nitriles. nih.gov

Catalytic Roles of Sulfonium Compounds

Beyond their use as synthetic intermediates, sulfonium salts have gained recognition for their direct participation in catalytic processes. The positively charged sulfur atom can induce unique reactivity, enabling applications in organocatalysis, transition metal co-catalysis, and other emerging fields.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has recently expanded to include chiral sulfonium salts. While quaternary ammonium (B1175870) and phosphonium (B103445) salts are well-established phase-transfer catalysts, the catalytic utility of chiral tertiary sulfonium salts has been demonstrated more recently. nih.gov

Specifically, chiral bifunctional trialkylsulfonium salts have been shown to be effective catalysts for highly enantioselective conjugate additions. nih.gov These reactions proceed under base-free, neutral phase-transfer conditions. The sulfonium cation is believed to act as a hydrogen-bond donor, activating the electrophile through the acidic α-protons on its alkyl groups, a distinct mechanism from traditional ion-pairing catalysis. researchgate.net This activation mode opens new possibilities for asymmetric synthesis. nih.gov

Catalyst TypeReactionRole of Sulfonium SaltKey Findings
Chiral Bifunctional Trialkylsulfonium SaltEnantioselective Conjugate Addition (e.g., oxindoles to maleimides)Asymmetric Phase-Transfer Catalyst; Hydrogen-Bond DonorCatalyzes reaction with high enantioselectivity under neutral, base-free conditions. nih.govresearchgate.net

Triorganosulfonium salts have proven to be valuable electrophilic partners in transition-metal-catalyzed cross-coupling reactions, serving as effective surrogates for organic halides. nih.gov The key step in these catalytic cycles is the oxidative addition of the C–S bond of the sulfonium salt to a low-valent transition metal center (e.g., Pd(0) or Ni(0)). nih.gov This activation of a C–S bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

A wide range of transformations have been developed using this approach, including Suzuki-Miyaura, Mizoroki-Heck, and alkoxycarbonylation reactions. nih.gov While many examples in the literature utilize aryl or alkenyl sulfonium salts due to their relevance in LSF, the principle of C–S activation is general. S-alkyl sulfonium salts can also participate in such metal-catalyzed couplings. nih.gov A compound like this compound could theoretically serve as a source of butyl, methyl, or propyl groups in coupling reactions, with the selectivity of C–S bond cleavage being a critical factor.

Reaction TypeCatalystRole of Sulfonium SaltResulting Transformation
Suzuki-Miyaura CouplingPalladiumElectrophilic Partner (Aryl/Alkyl Source)Forms a new C-C bond with a boronic acid/ester. nih.gov
Mizoroki-Heck ReactionPalladium or PhotoredoxElectrophilic PartnerForms a new C-C bond with an alkene. nih.gov
Negishi CouplingNickelElectrophilic PartnerForms a new C-C bond with an organozinc reagent. nih.gov
AlkoxycarbonylationPalladiumElectrophilic PartnerIntroduces a carbonyl group and forms an ester. nih.gov

A novel and emerging application of sulfonium compounds is in the field of π-acid catalysis. π-Acid catalysis typically involves a Lewis acidic metal center that activates unsaturated substrates like alkynes or allenes toward nucleophilic attack. The reactivity of the metal catalyst can be enhanced by using strongly electron-withdrawing ligands.

Recent research has demonstrated that sulfonium cations can function as potent π-accepting ligands, significantly increasing the electrophilicity (and thus, the π-acidity) of a coordinated metal center. However, this application is highly dependent on the ligand architecture. To date, successful examples have embedded the sulfonium cation within a rigid pincer-type ligand framework. This structural constraint is crucial to ensure stable coordination to the metal, as the M–S bond in simpler sulfonium complexes can be labile.

This area represents a frontier in catalysis, but it is currently limited to these specially designed, multidentate sulfonium-ligand systems. Simple, acyclic trialkylsulfonium salts like this compound are not known to function as ligands in π-acid catalysis, as they lack the structural rigidity and chelating ability required for this application.

Advanced Characterization and Analytical Methodologies for Sulfonium Compounds

X-ray Crystallography for Solid-State Structure Determination

There are no published crystal structures for Butyl(methyl)propylsulfanium. Consequently, information regarding its solid-state conformation, bond lengths, bond angles, and crystal packing is unavailable.

Advanced Mass Spectrometry (MS) Techniques

Selective Neutral Loss Scan Mode for Identification:Without fragmentation data, a discussion of characteristic neutral losses for this specific sulfonium (B1226848) salt is not possible.

To fulfill the request would require generating hypothetical data, which would be scientifically unsound. An accurate article on this compound cannot be written until experimental characterization is performed and published by the scientific community.

Fixed-Charge Derivatization for Enhanced Peptide Analysis

The introduction of a fixed, permanent charge onto a peptide molecule is a powerful strategy in mass spectrometry (MS) to enhance ionization efficiency and improve the sensitivity of detection, particularly for peptides that may not ionize well on their own. nih.govshimadzu-webapp.eu Sulfonium ions themselves are a key feature in certain derivatization reagents designed for this purpose.

One notable strategy involves an amine-specific peptide derivatization using isobaric stable isotope-encoded 'fixed charge' sulfonium ion reagents. nih.gov This approach is particularly beneficial for the quantitative analysis of post-translational modifications like phosphorylation. nih.gov For instance, derivatization of phosphopeptides with reagents such as S,S'-dimethylthiobutanoylhydroxysuccinimide ester iodide (DMBNHS) has been shown to yield a significant increase in ionization efficiencies, often by an average of 2.5-fold. nih.gov This enhancement is attributed to the introduction of a fixed positive charge from the sulfonium group, which leads to a greater abundance of higher charge state precursor ions in electrospray ionization (ESI)-MS. nih.gov

The benefits of this fixed charge extend to tandem mass spectrometry (MS/MS) analysis. The presence of the sulfonium ion can direct fragmentation pathways, leading to more predictable and informative spectra for peptide sequencing. nih.govnih.gov Furthermore, in techniques like electron-capture dissociation (ECD), the introduction of a fixed-charge tag can result in the formation of intense fragment ions that can serve as reporter ions for quantitative studies. nih.gov Other derivatization strategies for peptides, while not always involving sulfonium groups, follow a similar principle of introducing a charged moiety, such as a quaternary ammonium (B1175870) or phosphonium (B103445) group, to achieve ultrasensitive detection at attomole or even femtomole levels. nih.govmdpi.com

Isotope Labeling for Quantitative Analysis

Isotope labeling is a cornerstone of modern quantitative analysis, especially in proteomics and metabolomics, where it allows for the accurate comparison of protein or metabolite abundance between different samples. musechem.comsimsonpharma.com This technique involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. musechem.com Since these isotopes are chemically identical to their lighter counterparts, the labeled molecules behave the same way during sample preparation and chromatographic separation. However, they are distinguishable by their mass in a mass spectrometer, allowing for precise relative or absolute quantification. simsonpharma.comvivanls.comnih.gov

Several isotope labeling strategies are employed in quantitative proteomics:

Metabolic Labeling: In methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing "heavy" isotope-labeled amino acids, which are then incorporated into all newly synthesized proteins.

Chemical Labeling: This involves the covalent attachment of an isotope-coded tag to a specific functional group on a protein or peptide. nih.gov Reagents like Isotope-Coded Affinity Tags (ICAT) are a classic example.

A powerful application of isotope labeling is its combination with fixed-charge derivatization. For instance, isobaric stable isotope-labeled sulfonium ion reagents can be used to derivatize peptides. nih.gov In this approach, different samples are labeled with reagents that are chemically identical but differ in their isotopic composition in a way that they have the same total mass. These "isobaric" tags only release reporter ions of different masses upon fragmentation in the mass spectrometer (MS/MS). nih.gov This allows for the simultaneous analysis and quantification of multiple samples in a single run, a technique known as multiplexing. nih.gov The quantification is achieved by comparing the intensities of the diagnostic product ions that correspond to the neutral losses of the "light" and "heavy" isotopologues of a part of the derivatization agent, such as dimethylsulfide in the case of some sulfonium-based reagents. nih.gov

Application of GC-MS and LC-MS in Complex Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable analytical techniques for the separation, identification, and quantification of individual components within complex mixtures. creative-proteomics.comchromatographyonline.com The choice between GC-MS and LC-MS largely depends on the volatility and thermal stability of the analytes. chromatographyonline.com

GC-MS is well-suited for volatile and semi-volatile compounds that are thermally stable. chromatographyonline.com For non-volatile compounds, a chemical derivatization step is often required to increase their volatility. nih.gov In the context of sulfur-containing compounds, GC-MS, often coupled with a sulfur-selective detector like a sulfur chemiluminescence detector (SCD), can be a powerful tool for identifying and quantifying sulfur species in complex matrices, even when they co-elute with other components in the total ion chromatogram. shimadzu.com

LC-MS is the method of choice for non-volatile, polar, and thermally labile compounds, which are common in biological and pharmaceutical samples. creative-proteomics.comchromatographyonline.com LC-MS does not typically require derivatization to improve volatility. creative-proteomics.com This technique is widely used in proteomics and metabolomics for the analysis of peptides, proteins, and other biomolecules. researchgate.net The combination of liquid chromatography's separation power with the mass spectrometer's sensitivity and specificity allows for the analysis of thousands of compounds in a single run. researchgate.net For sulfonium compounds, which are salts and therefore non-volatile, LC-MS would be the primary analytical technique for their analysis in complex mixtures.

The following table summarizes the general characteristics and applications of GC-MS and LC-MS:

Spectroscopic Methods for Electronic and Vibrational Characterization

UV-Vis Spectroscopy for Charge-Transfer Interactions

UV-Vis spectroscopy is a valuable technique for studying electronic transitions within molecules and has been instrumental in characterizing charge-transfer (CT) complexes. jetir.org A charge-transfer complex is formed when an electron is partially transferred from an electron donor molecule to an electron acceptor molecule, resulting in an electrostatic attraction that holds them together. mdpi.com This interaction often gives rise to a new, characteristic absorption band in the UV-visible spectrum that is not present in the spectra of the individual donor or acceptor molecules. jetir.orgmdpi.com

Sulfonium salts can act as electron acceptors and form charge-transfer complexes with various electron donors. rsc.orgmdpi.com The formation of these complexes can be confirmed by the appearance of a new absorption band in the UV-Vis spectrum. rsc.org For example, phenacyl sulfonium salts have been shown to form CTCs with electron-rich amines, and the resulting complex absorbs in the visible range, enabling its use as a photoinitiator for polymerization reactions under visible light. mdpi.com The position and intensity of the charge-transfer band can provide information about the strength of the interaction and the electronic properties of the donor and acceptor molecules.

X-ray Photoelectron Spectroscopy (XPS) for Valence Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. acs.org It works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

For sulfur-containing organic compounds, XPS is particularly useful for determining the oxidation state of the sulfur atom. xpsfitting.comxpsfitting.com The S 2p binding energy is highly sensitive to the chemical environment of the sulfur atom. For example, different binding energies are observed for thiols, disulfides, sulfones, and sulfonates. xpsfitting.comxpsfitting.com In the context of sulfonium compounds, XPS can be used to characterize the electronic structure of the sulfur center. The binding energy of the S 2p peak in a sulfonium salt would be expected to be at a higher energy compared to a neutral sulfide (B99878) due to the positive charge on the sulfur atom.

The following table shows representative S 2p3/2 binding energies for various organic sulfur functional groups.

Other Spectroscopic Techniques (e.g., Raman, FTIR, EPR) for Material Insights

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are forms of vibrational spectroscopy that provide detailed information about the molecular structure and chemical bonding within a sample. americanpharmaceuticalreview.commdpi.comnih.gov Both techniques probe the vibrational modes of molecules, but they are based on different physical principles (absorption for FTIR and scattering for Raman) and are often complementary. americanpharmaceuticalreview.com For sulfonium compounds, FTIR and Raman spectroscopy can be used to identify characteristic vibrations of the C-S and S-C bonds, as well as the vibrations of the alkyl or aryl groups attached to the sulfur atom. nih.gov For instance, in sulfonates, characteristic S-O stretching modes are observed in the 1000-1300 cm⁻¹ region, and the C-S stretch is typically found around 800 cm⁻¹. nih.gov These techniques are valuable for confirming the structure of synthesized sulfonium salts and for studying their interactions with other molecules. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is a technique that is specific to species with unpaired electrons, such as free radicals. cdnsciencepub.comcdnsciencepub.comresearchgate.net While stable, closed-shell sulfonium salts are not EPR-active, this technique is highly relevant for studying the radical chemistry involving sulfur. ucl.ac.uk For example, EPR can be used to study thiyl radicals (RS•), which can be generated from the photolysis of sulfur-containing compounds. cdnsciencepub.comcdnsciencepub.com The EPR spectrum provides information about the electronic structure of the radical and its interaction with its environment. nih.gov This is important for understanding reaction mechanisms where sulfonium compounds might be involved in single-electron transfer processes or for studying the degradation pathways of sulfur-containing materials. ucl.ac.uk

Table of Compounds Mentioned

Advanced Chromatographic Separation Techniques

The characterization and analysis of sulfonium compounds, such as this compound, rely heavily on advanced chromatographic techniques. These methods are essential for separating the target compound from complex matrices, identifying different chemical forms (speciation), and quantifying its concentration. The choice of technique is dictated by the physicochemical properties of the sulfonium salt, primarily its ionic nature and non-volatility, as well as the analytical objective, whether it be quantification at trace levels or purification on a larger scale. This section explores the application of ion chromatography, high-performance liquid chromatography, and specialized gas chromatography for the comprehensive analysis of this compound.

Ion Chromatography (IC) for Speciation

Ion chromatography (IC) is a powerful technique for the separation and determination of ionic species. As sulfonium compounds like this compound exist as cations, IC is an ideal method for their analysis and speciation. oup.com The technique utilizes ion-exchange principles to separate analytes based on their charge and affinity for a stationary phase.

The separation of cationic sulfur compounds is typically performed on a low-capacity cation-exchange column. oup.com The mobile phase, or eluent, consists of an aqueous solution containing competing ions that displace the analyte from the stationary phase, allowing it to travel through the column. The choice of eluent is critical for achieving optimal separation. For cations, acidic eluents are commonly used.

Detection in IC is often accomplished using a conductivity detector. To enhance sensitivity, a suppressor column is frequently placed after the analytical column and before the detector. This device reduces the background conductivity of the eluent by exchanging the eluent ions for non-conductive species, thereby amplifying the signal from the analyte ions. oup.com

The application of IC is particularly valuable for speciation analysis in environmental and biological samples, where it is crucial to distinguish between different forms of an element or compound. For this compound, IC can separate the parent cation from potential degradation products or related sulfonium compounds.

Table 1: Illustrative Ion Chromatography Conditions for Sulfonium Cation Analysis

ParameterCondition
InstrumentIon Chromatograph with Suppressed Conductivity Detection
Separator ColumnCation-exchange column (e.g., sulfonic acid-based)
EluentAqueous solution (e.g., 20 mM Methanesulfonic acid)
Flow Rate1.0 mL/min
Column Temperature30 °C
SuppressorCation self-regenerating suppressor
DetectionConductivity
Injection Volume25 µL

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry and is highly adaptable for the analysis and purification of sulfonium compounds. mdpi.com Due to their ionic and non-volatile nature, sulfonium salts are well-suited for various HPLC modes.

For analytical separations , the primary goal is to quantify the amount of this compound in a sample. Reversed-phase HPLC (RP-HPLC) on C8 or C18 columns is a common starting point. nih.gov However, as a polar, cationic compound, this compound may exhibit poor retention. To overcome this, ion-pair chromatography is often employed. This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the sulfonium cation, enhancing its retention on the nonpolar stationary phase. nih.gov For compounds that lack a UV-absorbing chromophore, universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are necessary. Alternatively, coupling HPLC with mass spectrometry (HPLC-MS) provides high sensitivity and selectivity, along with structural information. nih.gov

Preparative HPLC is used to isolate and purify larger quantities of a target compound. nih.gov The principles are the same as analytical HPLC, but it is performed on a larger scale, using wider columns and higher flow rates. The objective shifts from quantification to throughput and purity. The mobile phase components, including any buffers or additives, must be volatile to facilitate easy removal from the collected fractions, leaving the purified sulfonium salt. nih.gov Method development typically begins at the analytical scale and is then scaled up to the preparative level.

Table 2: Representative HPLC Parameters for Sulfonium Compound Analysis

ParameterAnalytical SeparationPreparative Separation
ModeIon-Pair Reversed-PhaseReversed-Phase
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 21.2 x 250 mm, 10 µm)
Mobile PhaseAcetonitrile/Water with 5 mM Heptafluorobutyric acid (HFBA)Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA)
Flow Rate1.0 mL/min20 mL/min
DetectionELSD, CAD, or MSUV (at low wavelength) and/or fraction collection for off-line analysis
Sample LoadMicrograms (µg)Milligrams (mg) to Grams (g)

Gas Chromatography with Specialized Detectors (e.g., Sulfur Chemiluminescence Detector)

Direct analysis of sulfonium salts like this compound by gas chromatography (GC) is not feasible due to their high polarity and lack of volatility. However, GC can be employed through techniques such as pyrolysis-GC (Py-GC). In Py-GC, the sample is heated rapidly to a high temperature, causing the thermal decomposition of the non-volatile sulfonium salt into smaller, volatile fragments. These fragments, which for this compound would include various sulfides (e.g., methyl propyl sulfide, butyl methyl sulfide, butyl propyl sulfide), are then swept into the GC column for separation. researchgate.netugent.be

For the specific and sensitive detection of the resulting sulfur-containing fragments, the Sulfur Chemiluminescence Detector (SCD) is the instrument of choice. gcms.czresearchgate.net The SCD offers unparalleled selectivity for sulfur compounds, virtually eliminating interference from the sample matrix. hpst.cz

The operating principle of the SCD involves two main stages. First, compounds eluting from the GC column enter a high-temperature combustion chamber where sulfur-containing molecules are converted into sulfur monoxide (SO). shimadzu.com Second, the SO molecules are transferred to a reaction cell where they react with ozone (O₃). This reaction produces an excited state of sulfur dioxide (SO₂*), which then decays to its ground state by emitting light (chemiluminescence). This emitted light is detected by a photomultiplier tube, generating a signal that is directly proportional to the amount of sulfur in the original molecule. shimadzu.com

Key advantages of the GC-SCD system include:

High Selectivity: The detector responds almost exclusively to sulfur-containing compounds. gcms.cz

High Sensitivity: It can detect sulfur at the picogram level, enabling trace analysis. gcms.cz

Equimolar Response: The detector's response is proportional to the number of sulfur atoms in the molecule, which simplifies quantification as a single sulfur compound can be used for calibration. gcms.cz

No Quenching: The response is not suppressed by co-eluting hydrocarbon matrices, a common issue with other sulfur-selective detectors. hpst.cz

Table 3: Typical Performance Characteristics of a GC-Sulfur Chemiluminescence Detector (SCD)

Performance MetricTypical Value/Characteristic
DetectorSulfur Chemiluminescence Detector (SCD)
Selectivity (S/C)> 10⁷ gS/gC
Minimum Detectable Level (MDL)< 1 picogram S/second
Linear Dynamic Range> 10⁴
Response CharacteristicsLinear and equimolar response to sulfur compounds
QuenchingNo significant quenching from hydrocarbon co-elution

Future Research Trajectories and Emerging Opportunities in Sulfonium Chemistry

Exploration of Unprecedented Transformations and Reactivity Patterns

The field of sulfonium (B1226848) chemistry is witnessing a renaissance, with researchers continually discovering novel transformations and reactivity patterns. researchgate.netnih.gov The growing interest in sulfonium salts can be attributed to several factors, including the development of efficient synthetic methods, their inherent stability, and the realization that their reactivity often mirrors that of hypervalent iodine compounds. researchgate.netnih.govnih.gov This has led to both the enhancement of existing reactions and the discovery of entirely new chemical processes. nih.govnih.gov A significant area of exploration is the use of sulfonium salts in photocatalytic protocols, which has unlocked unprecedented transformations. researchgate.netnih.gov

Recent research has expanded the utility of sulfonium salts beyond their traditional roles. For instance, the development of protocols that integrate sulfonium salts into cross-coupling and C–H activation steps is a promising avenue. nih.gov Furthermore, the combination of sulfonium salt chemistry with modern technologies like electrosynthesis is opening up new possibilities for organic synthesis. nih.gov The exploration of unique sulfonium salt structures, such as those with alkynyl substituents, has also led to the discovery of novel reactivity, including their use in chalcogen-bonding catalysis and the generation of alkynyl radicals under blue light irradiation. researchgate.net

Design of Customized Sulfonium Reagents for Late-Stage Functionalization

A particularly impactful area of sulfonium chemistry is the design of customized reagents for late-stage functionalization (LSF). nih.govmpg.dempg.de LSF is a powerful strategy in drug discovery and materials science that allows for the modification of complex molecules at a late stage of the synthesis, avoiding the need for de novo synthesis of each analog. mpg.dempg.denih.gov Sulfonium salts, especially aryl sulfonium salts, have emerged as excellent reagents for this purpose due to their ability to act as versatile synthetic handles for a variety of bond-forming reactions. mpg.dempg.denih.gov

The development of site-selective C–H functionalization reactions using sulfonium salts has been a major breakthrough. mpg.dempg.deccspublishing.org.cn For example, thianthrenium salts have been shown to be highly effective for the site-selective functionalization of arenes, which can then be used in a range of subsequent transformations, including cross-coupling reactions. mpg.dempg.denih.govresearchgate.net The ability to introduce a sulfonium group into a complex molecule with high selectivity, which then acts as a linchpin for further diversification, is a testament to the power of this approach. mpg.dempg.de Future research will likely focus on expanding the scope of these reactions and developing new sulfonium reagents with tailored reactivity and selectivity for even more challenging LSF applications. nih.gov

Integration with Novel Catalytic Paradigms, including Photocatalysis

The synergy between sulfonium chemistry and novel catalytic paradigms, particularly photocatalysis, has been a major driver of innovation in recent years. nih.govrsc.orgrsc.orgacs.org Photoredox catalysis, with its mild and controllable nature, has spurred the development of innovative reactions involving sulfonium salts. rsc.orgrsc.org The photoinduced cleavage of the C–S bond in sulfonium salts can generate C-centered radicals, leading to reactivity patterns that are complementary to traditional ionic pathways. rsc.org

The photogeneration of radicals from sulfonium salts is a long-known process, but its recent application in synthetic organic chemistry has been transformative. nih.gov This approach has been used in a variety of reactions, including multicomponent reactions, annulations, and the synthesis of complex molecular scaffolds. rsc.org Researchers are continuously exploring new photocatalytic systems and their application to a wider range of sulfonium salts and substrates. rsc.orgacs.org The integration of sulfonium chemistry with other catalytic methods, such as transition metal catalysis, in photoredox-mediated transformations is also an active area of research, promising the development of even more powerful synthetic methodologies. nih.gov

Development of Advanced π-Acid Catalysts Based on Sulfonium Scaffolds

A more nascent but highly promising area of research is the development of advanced π-acid catalysts based on sulfonium scaffolds. nih.govresearchgate.netchemrxiv.orgchemrxiv.org π-Acid catalysis is a powerful tool for the selective functionalization of C-C multiple bonds. researchgate.netchemrxiv.orgchemrxiv.org The catalytic activity of metal centers in these reactions can be tuned by the choice of ligands, and there is a growing interest in the use of electron-withdrawing ligands to enhance the π-acidity of the catalyst. nih.govresearchgate.netchemrxiv.orgchemrxiv.org

Sulfonium cations, with their positive charge and tunable electronic properties, are attractive candidates for the design of strongly π-acidic ancillary ligands. nih.govresearchgate.netchemrxiv.orgchemrxiv.org Recent studies have shown that embedding sulfonium cations within a rigid pincer-type framework can lead to the formation of highly electrophilic metal complexes. nih.govresearchgate.net These sulfonium-ligated complexes have demonstrated enhanced catalytic activity in cycloisomerization reactions compared to their neutral thioether-based analogs. nih.govresearchgate.netchemrxiv.orgchemrxiv.org While challenges such as the lability of the metal-sulfur bond need to be addressed, this proof-of-concept work paves the way for the development of a new class of highly active and tunable π-acid catalysts. nih.govresearchgate.netacs.org

Application of Quantum Computing in Complex Sulfonium Systems

The application of quantum computing to complex chemical systems is a frontier of scientific research, and sulfonium chemistry is beginning to be explored in this context. nih.govibm.comibm.comresearchgate.net Understanding the electronic structure and reactivity of molecules, particularly in excited states, is a computationally challenging problem for classical computers. nih.govibm.comibm.comresearchgate.net Quantum computers, with their ability to simulate quantum mechanical systems, offer a potential solution to this challenge. aqt.eu

Recent research has demonstrated the use of a superconducting quantum processor to simulate the photodissociation of a model sulfonium cation (H₃S⁺). nih.govibm.comibm.comresearchgate.net By computing the potential energy curves of the ground and excited states, researchers were able to investigate the fragmentation pathways of the molecule. nih.govibm.comibm.com This type of simulation can provide valuable insights into the photochemical behavior of sulfonium-based compounds, such as photoacid generators used in photolithography. nih.govibm.comibm.com As quantum computing technology continues to advance, its application to more complex sulfonium systems, including Butyl(methyl)propylsulfanium, will undoubtedly provide a deeper understanding of their properties and reactivity, guiding the design of new molecules and reactions. nih.govibm.comresearchgate.net

Q & A

Q. How can cross-disciplinary approaches (e.g., bioinorganic chemistry) expand the applications of this compound?

  • Methodological Answer :
  • Toxicity Assays : Evaluate cytotoxicity in HEK293 cells using MTT assays; include positive (e.g., cisplatin) and negative controls.
  • Synchrotron Studies : Probe sulfur-centered radical formation using X-ray absorption near-edge structure (XANES).
  • Collaborative Publishing : Integrate datasets from chemistry, biology, and materials science into unified hypotheses .

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